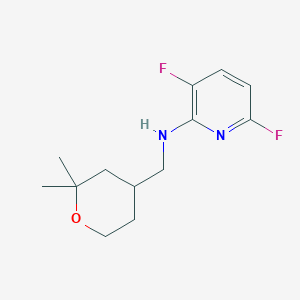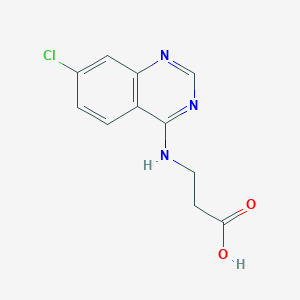
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative that features an indole ring, which is a common structural motif in many biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available 6-methylindole.
Acylation: The indole nitrogen is acylated using acetic anhydride to form N-acetyl-6-methylindole.
Bromination: The acylated indole undergoes bromination at the 3-position using N-bromosuccinimide (NBS).
Amino Acid Formation: The brominated product is then reacted with a chiral auxiliary, such as (S)-phenylalanine, under basic conditions to form the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the acetamido moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid.
Substitution: Formation of N-alkylated indole derivatives.
Applications De Recherche Scientifique
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.
Uniqueness
(S)-2-Acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific acetamido and methyl substitutions, which confer distinct chemical and biological properties compared to other indole derivatives. These modifications can enhance its binding affinity to certain proteins and its stability under physiological conditions.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(6-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-8-3-4-11-10(7-15-12(11)5-8)6-13(14(18)19)16-9(2)17/h3-5,7,13,15H,6H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
Clé InChI |
VTESFIQSEVFMAQ-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


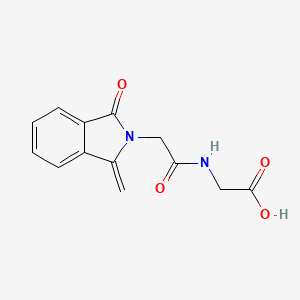

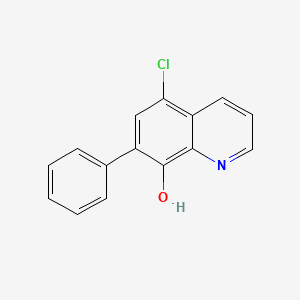
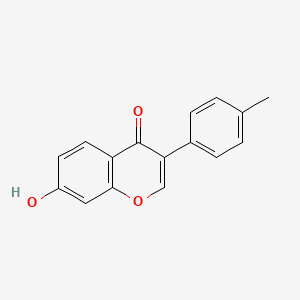
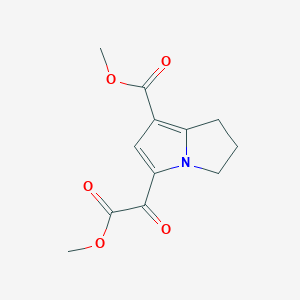


![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)
